![molecular formula C10H25N3 B13533615 {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a complex structure with multiple amine groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine can be achieved through several methods. One common approach is the reductive amination of aldehydes or ketones with primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride . Another method involves the alkylation of primary amines with alkyl halides under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize catalysts such as nickel or palladium to enhance the reaction efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction often involves the formation of hydrogen bonds and electrostatic interactions, leading to changes in the conformation and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A simpler amine with one methyl group attached to the nitrogen.
Dimethylamine: Contains two methyl groups attached to the nitrogen.
Trimethylamine: Features three methyl groups attached to the nitrogen.
Uniqueness
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is unique due to its multiple amine groups and longer carbon chain, which provide it with greater versatility in chemical reactions and applications compared to simpler amines . This complexity allows it to participate in a wider range of reactions and makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H25N3 |
|---|---|
Molekulargewicht |
187.33 g/mol |
IUPAC-Name |
N'-methyl-N'-[4-(methylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C10H25N3/c1-12-8-4-6-10-13(2)9-5-3-7-11/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
WNOAGDVSSFFKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCCN(C)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
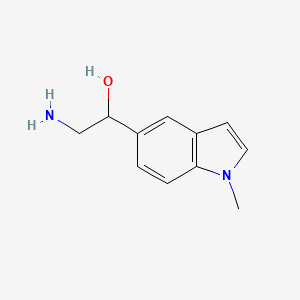
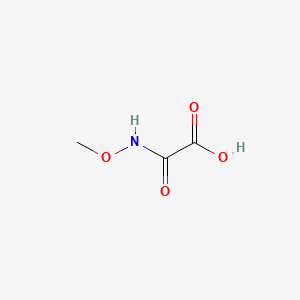

![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)



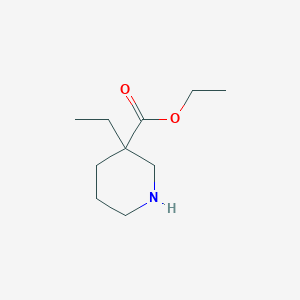
![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)
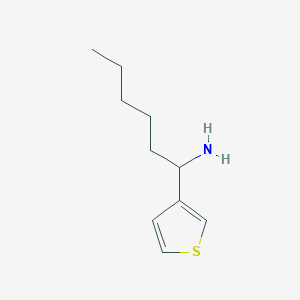
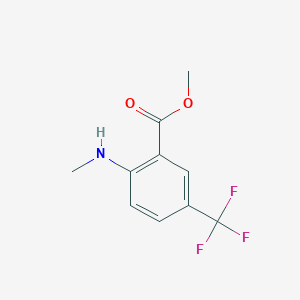
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)
